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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Acetylphenanthrene (CAS No. 5960-69-0), a polycyclic aromatic ketone. The information
presented herein is essential for the identification, characterization, and quality control of this
compound in research and development settings. This document details experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data and presents the available spectral data in a clear, tabulated format.

Chemical Structure and Properties

2-Acetylphenanthrene possesses the following chemical structure:

Molecular Formula: C16H120 Molecular Weight: 220.27 g/mol Appearance: Solid Melting Point:
144-145 °C

Spectroscopic Data

The following sections summarize the available spectroscopic data for 2-Acetylphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and assigned experimental NMR spectrum for 2-
Acetylphenanthrene is not readily accessible in common databases, the expected chemical
shifts can be predicted based on the known ranges for similar aromatic ketones.
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Table 1: Predicted *H NMR Chemical Shifts for 2-Acetylphenanthrene

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)

Aromatic Protons (Ci-H, Cs-H )
7.5-9.0 Multiplets

to Cio-H)

Methyl Protons (-COCHs) 25-28 Singlet

Table 2: Predicted 3C NMR Chemical Shifts for 2-Acetylphenanthrene

Carbon Atom Predicted Chemical Shift (6, ppm)
Carbonyl Carbon (C=0) 195 - 205
Aromatic Carbons (Ci - Cio, Caa, Cab, Csa,
120 - 140
C10a)
Methyl Carbon (-COCHs3) 25-30

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Acetylphenanthrene exhibits characteristic absorption bands
corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST

WebBook.

Table 3: Key IR Absorption Bands for 2-Acetylphenanthrene
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2925 Weak Methyl C-H Stretch

~1680 Strong C=0 Stretch (Aryl Ketone)
1600 - 1450 Medium to Strong Aromatic C=C Ring Stretching

Aromatic C-H Bending (Out-of-
~890, ~820, ~740 Strong
plane)

Mass Spectrometry (MS)

The mass spectrum of 2-Acetylphenanthrene provides information about its molecular weight
and fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Acetylphenanthrene

m/z Relative Intensity Assignment

220 High [M]* (Molecular lon)

205 High [M - CH3]*

177 Medium [M - COCHs]* or [CiaHo]*
151 Medium [Ciz2H7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

e Weigh approximately 5-10 mg of 2-Acetylphenanthrene.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, Acetone-des, or DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

1H NMR Spectroscopy:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

o Solvent: CDCIs with tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e Number of Scans: 16-32 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.

13C NMR Spectroscopy:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Solvent: CDCIs with the solvent peak used as an internal reference (& 77.16 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to
the low natural abundance of 3C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-Acetylphenanthrene with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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e Place the mixture into a pellet-forming die.

o Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
e Mode: Transmittance.

e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm~1.

o Background: A background spectrum of the empty sample compartment should be collected
prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

o Direct insertion probe or gas chromatography (GC) inlet.

lonization Method:

» Electron lonization (El): A standard method for volatile and semi-volatile organic compounds.
o Electron Energy: Typically 70 eV.

Mass Analyzer:

e Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.

Data Acquisition:

e Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for
example, m/z 40-300.

Workflow Diagram
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The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Acetylphenanthrene.

Spectroscopic Analysis Workflow for 2-Acetylphenanthrene
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Click to download full resolution via product page

Caption: Workflow for obtaining and analyzing spectroscopic data of 2-Acetylphenanthrene.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetylphenanthrene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184642#spectroscopic-data-of-2-
acetylphenanthrene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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